(2,2-dimethylcyclohexyl)methanol
Description
(2,2-Dimethylcyclohexyl)methanol (CAS 81980-07-6) is a cyclohexane derivative with a methanol group attached to a 2,2-dimethyl-substituted cyclohexyl ring. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol . The compound is commercially available as a liquid at room temperature, though key physicochemical properties such as boiling point and density remain unreported in available literature . Its structure features steric hindrance due to the two methyl groups at the cyclohexane C2 position, which significantly influences its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
(2,2-dimethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRYMZRTWFBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-dimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2,2-dimethylcyclohexyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of (2,2-dimethylcyclohexyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2,2-dimethylcyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (2,2-dimethylcyclohexyl)methane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (2,2-dimethylcyclohexyl)ketone.
Reduction: (2,2-dimethylcyclohexyl)methane.
Substitution: (2,2-dimethylcyclohexyl)chloride.
Scientific Research Applications
(2,2-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between (2,2-dimethylcyclohexyl)methanol and related cyclohexane-based alcohols:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| This compound | 81980-07-6 | C₉H₁₈O | 142.24 | 2,2-dimethylcyclohexyl | Primary alcohol |
| (2-Methylcyclohex-3-enyl)methanol | 28886-01-3 | C₈H₁₄O | 126.20 | 2-methyl, cyclohexene ring | Primary alcohol |
| 2-(1-Methylcyclohexyl)ethanol | 82495-11-2 | C₉H₁₈O | 142.24 | 1-methylcyclohexyl, ethanol chain | Secondary alcohol |
| [1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl]methanol | 1248952-26-2 | C₁₀H₁₉F₂NO | 207.26 | 4-methyl, difluoroethylamino | Primary alcohol |
Key Observations :
- Steric Effects: The 2,2-dimethyl substitution in the target compound introduces greater steric hindrance compared to mono-substituted analogs like 2-(1-methylcyclohexyl)ethanol .
- Ring Saturation: (2-Methylcyclohex-3-enyl)methanol (CAS 28886-01-3) contains a double bond in the cyclohexane ring, which enhances reactivity in Diels-Alder or hydrogenation reactions compared to fully saturated analogs .
Physicochemical Properties
Available data for select compounds are compared below:
Notes:
- The liquid state of this compound suggests lower melting points compared to solid analogs like (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine (melting point: 80–84°C) .
- Hydrophobicity is expected to increase with alkyl substitution (e.g., dimethyl groups), reducing water solubility compared to polar derivatives like 2-(2-methoxyethoxy)ethanol (CAS 111-77-3), which is water-miscible .
Reactivity Differences :
- The allyl group in (1S,2R)-2-allylcyclohexyl)methanol enables conjugation and participation in cycloaddition reactions, unlike the saturated dimethyl analog .
- The difluoroethylamino group in CAS 1248952-26-2 may undergo nucleophilic substitution or serve as a hydrogen bond donor in catalysis .
Biological Activity
(2,2-Dimethylcyclohexyl)methanol, also known as (2S)-2-(2,2-dimethylcyclohexyl)propan-1-ol, is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, featuring a cyclohexane ring with two methyl groups and a hydroxymethyl group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms ketones or aldehydes using agents like potassium permanganate. |
| Reduction | Converts to hydrocarbons or secondary alcohols via lithium aluminum hydride. |
| Substitution | Hydroxyl group can be replaced with other functional groups using thionyl chloride. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features facilitate binding to these targets, modulating their activity and resulting in various biological effects. For instance, it may influence metabolic pathways by interacting with enzymes involved in the synthesis or degradation of biomolecules.
Pharmacological Studies
Research indicates that this compound exhibits potential pharmacological properties. It has been studied for its effects on:
Case Studies and Research Findings
- Absorption and Metabolism : A study utilizing a biologically based dynamic model showed that methanol-related compounds are absorbed differently across species. The average pulmonary absorption fraction was estimated at around 0.60 in rats and 0.69 in monkeys . This information is crucial for understanding the pharmacokinetics of this compound.
- Comparative Analysis with Similar Compounds : Research has compared this compound with structurally similar compounds such as 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzoyl)amino)ethyl)benzene . These comparisons help elucidate the unique biological activities attributed to the specific structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
